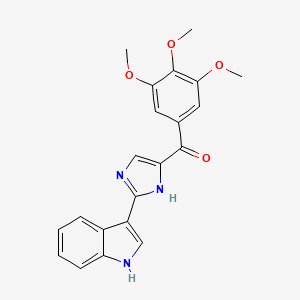
ACP1b
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ACP1b is an activator of ClpP protease.
Scientific Research Applications
Fluorescent Probes for Intracellular Imaging
A study designed a water-soluble, fluorescent probe for labeling proteins, including ACBP, for intracellular imaging. This technology demonstrates potential applications in visualizing proteins like ACBP without affecting their function or structure, offering insights into cellular processes and protein interactions (Bandichhor et al., 2006).
Metabolic Regulation in Hepatocytes
ACBP, as part of the acyl-CoA-binding protein family, has been shown to be a target for metabolic regulation in hepatocytes by sterol regulatory element-binding protein and peroxisome proliferator-activated receptor α. This dual regulation suggests its involvement in both lipogenic and lipo-oxidative conditions, indicating its importance in cellular metabolism and potentially in metabolic disorders (Sandberg et al., 2005).
Role in Yeast Acyl-CoA Metabolism
The disruption of the ACB1 gene in Saccharomyces cerevisiae, which encodes ACBP, affects acyl-CoA metabolism. This implies that ACBP plays a significant role in transporting newly synthesized acyl-CoA esters, which could be relevant for understanding lipid metabolism in eukaryotes (Schjerling et al., 1996).
CNS-Exclusive Isoform of IL-1 Receptor Accessory Protein
An exclusive isoform of the IL-1 receptor accessory protein, termed AcPb, is found in the central nervous system. It interacts with IL-1 and modulates neuronal gene expression in response to IL-1, suggesting its potential role in inflammatory responses and neuronal survival in the CNS (Smith et al., 2009).
Heterologous Expression in Yeast
The expression of bovine synthetic ACBP in yeast demonstrated that ACBP can form an intracellular acyl-CoA pool, impacting cellular lipid metabolism. This study provides insights into the physiological functions of ACBP in cells (Mandrup et al., 1993).
Role in Sphingosine 1-Phosphate Metabolism
Research has identified human acyl-CoA synthetases involved in the metabolism of sphingosine 1-phosphate, a key bioactive lipid molecule. This work contributes to our understanding of lipid metabolism at the molecular level (Ohkuni et al., 2013).
Impact on Salt and Osmotic Signaling
Arabidopsis ACYL-COENZYME-A-BINDING PROTEIN1 (ACBP1) was found to mediate salt and osmotic signaling in seed germination and seedling growth, indicating its role in stress responses in plants (Chen et al., 2018).
Association with Common Diseases
A study on human red cell acid phosphatase (ACP1), closely related to ACBPs, found significant associations with various diseases, suggesting ACP1's role in regulating cellular functions and disease susceptibility (Bottini et al., 1995).
Modification of Acyl-ACP Thioesterase
Research on modifying the substrate specificity of acyl-ACP thioesterase through protein engineering highlights the potential for bioengineering applications in modifying plant seed oils (Yuan et al., 1995).
Exon Structure and Alternative Splicing
The ACP1 locus was studied for its exon structure to understand the generation of f-isoform and s-isoform, offering insights into the molecular genetics of this enzyme (Lazaruk et al., 1993).
Properties
CAS No. |
1371635-84-5 |
|---|---|
Molecular Formula |
C18H18ClF3N2O3S2 |
Molecular Weight |
466.92 |
IUPAC Name |
N-(2-((2-Chlorophenyl)thio)ethyl)-2-methyl-2-((5-(trifluoromethyl)pyridin-2-yl)sulfonyl)propanamide |
InChI |
InChI=1S/C18H18ClF3N2O3S2/c1-17(2,16(25)23-9-10-28-14-6-4-3-5-13(14)19)29(26,27)15-8-7-12(11-24-15)18(20,21)22/h3-8,11H,9-10H2,1-2H3,(H,23,25) |
InChI Key |
OUZIIFOEMPAZKX-UHFFFAOYSA-N |
SMILES |
CC(S(=O)(C1=NC=C(C(F)(F)F)C=C1)=O)(C)C(NCCSC2=CC=CC=C2Cl)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ACP1b; ACP 1b; ACP-1b; ACP1 b; ACP1-b; Activator of self-Compartmentalizing Proteases 1b |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


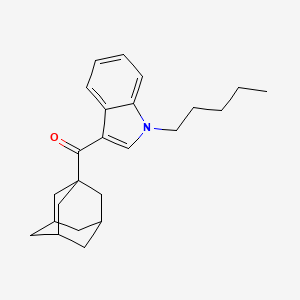
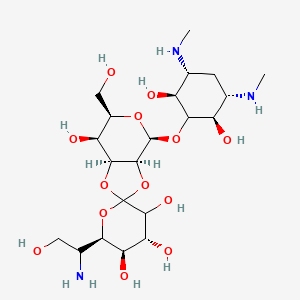
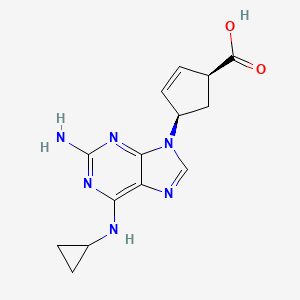


![N-ethyl-4-[2-(4-fluoro-2,6-dimethylphenoxy)-5-(2-hydroxypropan-2-yl)phenyl]-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide](/img/structure/B605083.png)
![4-[4-Amino-2-(4-methylanilino)-1,3-thiazole-5-carbonyl]benzonitrile](/img/structure/B605084.png)
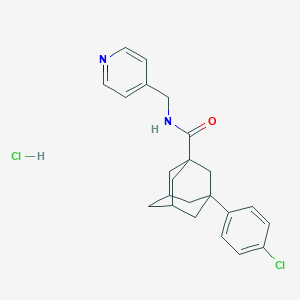
![Trans-4-{4-[7-Amino-2-(1,2,3-Benzothiadiazol-7-Yl)-3-Chlorofuro[2,3-C]pyridin-4-Yl]-1h-Pyrazol-1-Yl}cyclohexanol](/img/structure/B605089.png)



